5-(Bromomethyl)-2-ethyl-4-pyrimidinamineHydrobromide
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Overview
Description
5-(Bromomethyl)-2-ethyl-4-pyrimidinamine hydrobromide is a chemical compound that belongs to the class of brominated pyrimidines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the bromomethyl group makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-ethyl-4-pyrimidinamine hydrobromide typically involves the bromination of a suitable pyrimidine precursor. One common method is the bromination of 2-ethyl-4-pyrimidinamine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures to ensure complete bromination.
Industrial Production Methods
For large-scale industrial production, the process may involve the use of more efficient and environmentally friendly brominating agents. For example, the use of 1,3-dibromo-5,5-dimethylhydantoin (DBMH) in a solvent like dichloromethane (CH2Cl2) can achieve high yields of the desired product. The reaction conditions are optimized to minimize by-products and ensure the purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-2-ethyl-4-pyrimidinamine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
5-(Bromomethyl)-2-ethyl-4-pyrimidinamine hydrobromide has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of antiviral and anticancer agents.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules.
Material Science: It is utilized in the preparation of functionalized polymers and advanced materials.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-ethyl-4-pyrimidinamine hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, making the compound useful in the study of enzyme mechanisms and drug development.
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-2-ethyl-4-pyrimidinamine
- 5-(Iodomethyl)-2-ethyl-4-pyrimidinamine
- 2-Ethyl-4-pyrimidinamine
Uniqueness
5-(Bromomethyl)-2-ethyl-4-pyrimidinamine hydrobromide is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate for various chemical transformations. Additionally, the hydrobromide salt form enhances its solubility in water, facilitating its use in aqueous reactions.
Properties
IUPAC Name |
5-(bromomethyl)-2-ethylpyrimidin-4-amine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3.BrH/c1-2-6-10-4-5(3-8)7(9)11-6;/h4H,2-3H2,1H3,(H2,9,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAZMLBKXXBJKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C(=N1)N)CBr.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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